1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea” is a chemical compound with the linear formula C15H13N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound has a unique structure that enables investigations into various fields, including pharmaceuticals, materials science, and organic synthesis.

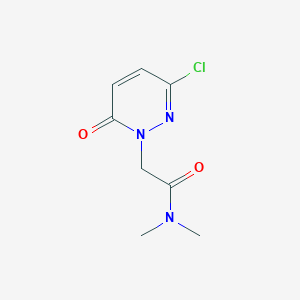

Molecular Structure Analysis

The molecular weight of “this compound” is 283.354 . The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .Aplicaciones Científicas De Investigación

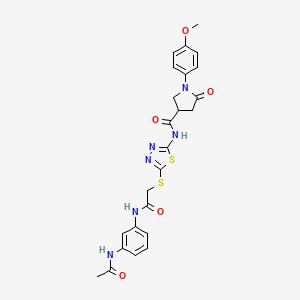

Anthelmintic Applications

Derivatives of benzothiazolyl-ureas have shown promising anthelmintic activity. The study by Sarkar et al. (2013) focused on the synthesis of novel derivatives exhibiting significant anthelmintic efficacy against Perituma posthuma, comparable to the standard drug Albendazole. The modifications of the heterocyclic ring structure were crucial for enhancing activity, indicating the potential for developing effective anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013).

Enzyme Inhibition

Pejchal et al. (2011) synthesized a series of phenyl ureas with benzothiazole derivatives that showed excellent inhibition activity against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), enzymes critical in the breakdown of acetylcholine. This suggests a potential application in the treatment of diseases related to neurotransmitter degradation, such as Alzheimer’s disease (Pejchal, Štěpánková, & Drabina, 2011).

Anticonvulsant Properties

Siddiqui et al. (2009) explored the anticonvulsant and toxicity evaluation of newly synthesized urea compounds with benzothiazole moieties. Certain compounds exhibited 100% protection in the Maximal Electroshock Seizure (MES) test without displaying neurotoxicity or hepatotoxicity at the dose tested, highlighting their potential as anticonvulsant agents (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

Antimicrobial and Anticancer Activity

Novel urea derivatives with benzothiazole and other heterocyclic substituents have been synthesized and tested for their antimicrobial and anticancer activities. Shankar et al. (2017) reported that certain synthesized compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungal pathogens. Additionally, preliminary cytotoxicity studies indicated promising anticancer activity against cervical cancer cell lines (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .

Mode of Action

It can be inferred from related compounds that its anti-inflammatory effects could be mediated via inhibition of cyclo-oxygenase pathways .

Biochemical Pathways

The compound 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea may affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation . The compound’s potential anti-inflammatory effects suggest that it may inhibit this pathway, thereby reducing the production of these inflammatory mediators .

Result of Action

Based on the potential anti-inflammatory and analgesic activities of similar compounds, it can be hypothesized that this compound may reduce inflammation and pain .

Propiedades

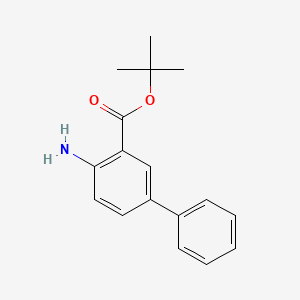

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDBPQJEWAFHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)

![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)

![1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2614342.png)